molecular formula C5H10OS B2942106 3-(Methylsulfanyl)cyclobutan-1-ol CAS No. 1935995-41-7

3-(Methylsulfanyl)cyclobutan-1-ol

Cat. No. B2942106
CAS RN: 1935995-41-7
M. Wt: 118.19
InChI Key: KOFROXSEJKSZDG-UHFFFAOYSA-N
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Description

“3-(Methylsulfanyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2355086-03-0 . It has a molecular weight of 132.23 . The IUPAC name for this compound is 3-((methylthio)methyl)cyclobutan-1-ol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(Methylsulfanyl)cyclobutan-1-ol” is 1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“3-(Methylsulfanyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 132.23 .

Scientific Research Applications

Synthesis and Reactivity of Cyclobutane Derivatives

Oligosulfane Synthesis

Cyclobutane derivatives have been synthesized, demonstrating the geometric and structural versatility of these compounds. For example, oligosulfanes with cyclobutane rings show significant variations in bond lengths and slight distortions toward a flattened tetrahedron, highlighting their potential in designing molecules with specific geometric configurations (Linden et al., 2002).

Cycloaddition Reactions

The cycloaddition of azides to alkynes to form [1,2,3]-triazoles is another area where cyclobutane derivatives play a crucial role, indicating their utility in constructing complex molecules via regiospecific reactions (Tornøe et al., 2002).

Medicinal Chemistry Applications

GLP-1 Receptor Agonists

Cyclobutane derivatives have been identified as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, showcasing the potential of these compounds in therapeutic applications, particularly in treating conditions like diabetes (Liu et al., 2012).

Material Science and Catalysis

Photocatalysis and Luminescence Sensing

Certain cyclobutane-containing coordination polymers exhibit unique properties such as selective luminescence sensing of ions and dye adsorption, underscoring their potential in material science for developing new sensors and adsorption materials (Hu et al., 2015).

Safety and Hazards

The safety information for “3-(Methylsulfanyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-methylsulfanylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFROXSEJKSZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)cyclobutan-1-ol

CAS RN

1935995-41-7
Record name 3-(methylsulfanyl)cyclobutan-1-ol
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